Cas no 1126636-34-7 (4-(2-Nitrophenyl)oxazole)

4-(2-Nitrophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2-nitrophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. Its rigid aromatic framework contributes to stability, while the oxazole moiety offers versatility in constructing complex molecular architectures. This compound is particularly useful in the development of agrochemicals, dyes, and bioactive molecules due to its balanced lipophilicity and electron-withdrawing characteristics. It is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
4-(2-Nitrophenyl)oxazole structure
4-(2-Nitrophenyl)oxazole structure
商品名:4-(2-Nitrophenyl)oxazole
CAS番号:1126636-34-7
MF:C9H6N2O3
メガワット:190.15554
CID:1038784
PubChem ID:20398802

4-(2-Nitrophenyl)oxazole 化学的及び物理的性質

名前と識別子

    • 4-(2-Nitrophenyl)oxazole
    • BVB63634
    • 4-(2-nitrophenyl)-1,3-oxazole
    • 1126636-34-7
    • AKOS016002651
    • DTXSID40606762
    • SCHEMBL7260463
    • MDL: MFCD11845060
    • インチ: InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H
    • InChIKey: DGQGIMSTNHUPGW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 190.03784206g/mol
  • どういたいしつりょう: 190.03784206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(2-Nitrophenyl)oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM130572-1g
4-(2-nitrophenyl)oxazole
1126636-34-7 95%
1g
$297 2021-08-05
Chemenu
CM130572-1g
4-(2-nitrophenyl)oxazole
1126636-34-7 95%
1g
$271 2023-03-04
Chemenu
CM130572-5g
4-(2-nitrophenyl)oxazole
1126636-34-7 95%
5g
$893 2021-08-05
Ambeed
A611249-1g
4-(2-Nitrophenyl)oxazole
1126636-34-7 95+%
1g
$256.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757508-1g
4-(2-Nitrophenyl)oxazole
1126636-34-7 98%
1g
¥2508.00 2024-08-09

4-(2-Nitrophenyl)oxazole 関連文献

4-(2-Nitrophenyl)oxazoleに関する追加情報

4-(2-Nitrophenyl)oxazole: A Comprehensive Overview

4-(2-Nitrophenyl)oxazole, with the CAS number 1126636-34-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the oxazole family, which is a five-membered ring consisting of one oxygen atom and one nitrogen atom. The presence of the nitrophenyl group at the 4-position of the oxazole ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.

The synthesis of 4-(2-Nitrophenyl)oxazole typically involves a condensation reaction between a substituted aldehyde or ketone and an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate the formation of this compound under mild reaction conditions, which is particularly beneficial for large-scale production.

In terms of chemical properties, 4-(2-Nitrophenyl)oxazole exhibits strong electron-withdrawing effects due to the nitro group attached to the phenyl ring. This characteristic makes it highly reactive in various chemical transformations, such as nucleophilic aromatic substitution and electrophilic addition reactions. The compound's reactivity has been exploited in the development of novel materials, including high-performance polymers and advanced coatings.

The biological activity of 4-(2-Nitrophenyl)oxazole has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Furthermore, this compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.

In the field of materials science, 4-(2-Nitrophenyl)oxazole has been utilized as a building block for constructing functional materials with tailored properties. For example, it has been incorporated into self-healing polymers and stimuli-responsive hydrogels, which have applications in tissue engineering and drug delivery systems. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing complex molecular architectures.

The environmental impact of 4-(2-Nitrophenyl)oxazole has also been a topic of interest. Studies have shown that this compound undergoes rapid degradation under UV light and microbial action, minimizing its persistence in natural ecosystems. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.

In conclusion, 4-(2-Nitrophenyl)oxazole, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role as a versatile building block in organic synthesis, coupled with its promising biological activity and environmental compatibility, positions it as a key compound for future innovations across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:1126636-34-7)4-(2-Nitrophenyl)oxazole
A894549
清らかである:99%
はかる:1g
価格 ($):230.0